molecular formula C11H11NS B1427288 (4-Phenylthiophen-2-yl)methanamine CAS No. 666825-53-2

(4-Phenylthiophen-2-yl)methanamine

Cat. No. B1427288
M. Wt: 189.28 g/mol
InChI Key: FWFCFXIJQPKFAM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(4-Phenylthiophen-2-yl)methanamine” is C11H11NS . The structure includes a thiophene ring attached to a phenyl group through a methanamine linker .


Physical And Chemical Properties Analysis

“(4-Phenylthiophen-2-yl)methanamine” is a powder at room temperature . It has a molecular weight of 189.28 g/mol.

Scientific Research Applications

  • High-Contrast Electrochromic Devices

    • Field : Material Science, Electrochemistry
    • Application Summary : Tris(4-(thiophen-2-yl)phenyl)amine-based copolymers were electropolymerized on ITO electrode by applying constant potentials of 1.0, 1.1, and 1.2 V . These copolymers displayed significant color changes under different voltage conditions, making them suitable for use in high-contrast electrochromic devices .
    • Method of Application : The copolymers were electropolymerized on an ITO electrode by applying constant potentials . Spectroelectrochemical investigations were conducted to observe the color changes .
    • Results : The copolymer film displayed more color changes than other films. It was yellow in the neutral state, yellowish-green and green in the intermediate state, and blue (1.2 V) in the highly oxidized state . The maximum coloration efficiency of the films was calculated to be 181.9 cm²·C − ¹ at 1042 nm and 217.8 cm²·C − ¹ at 1096 nm, respectively, in an ionic liquid solution .
  • Enhanced Faradaic Charge Storage

    • Field : Electrochemistry
    • Application Summary : When methyl groups are inserted at the 4-position of tris(4-(thiophen-2-yl)phenyl)amine, electropolymerization occurs solely at the 5-position resulting in a polymer electrode with enhanced Faradaic charge storage over an expanded potential range .
    • Method of Application : Methyl groups are inserted at the 4-position of the compound, and electropolymerization occurs solely at the 5-position .
    • Results : This modification results in a polymer electrode with enhanced Faradaic charge storage over an expanded potential range .
  • Dual Type Electrochromic Devices

    • Field : Material Science, Electrochemistry
    • Application Summary : Dual type electrochromic devices (ECDs) consisting of Tris(4-(thiophen-2-yl)phenyl)amine-based copolymer, ionic liquid-based electrolyte, and poly (3,4-(2,2-diethylpropylenedioxy)thiophene) (PProDOT-Et₂) cathodic polymer were constructed .
    • Method of Application : The copolymers were electropolymerized on an ITO electrode by applying constant potentials . Spectroelectrochemical investigations were conducted to observe the color changes .
    • Results : The ECDs displayed satisfactory optical memory and long term switching stability . P(TTPA-co-BDTA)/PProDOT-Et₂ ECD showed high ΔTmax (48.1%) and high coloration efficiency (649.4 cm²·C − ¹) at 588 nm .
  • Enhanced Faradaic Charge Storage

    • Field : Electrochemistry
    • Application Summary : When methyl groups are inserted at the 4-position of tris(4-(thiophen-2-yl)phenyl)amine, electropolymerization occurs solely at the 5-position resulting in a polymer electrode with enhanced Faradaic charge storage over an expanded potential range .
    • Method of Application : Methyl groups are inserted at the 4-position of the compound, and electropolymerization occurs solely at the 5-position .
    • Results : This modification results in a polymer electrode with enhanced Faradaic charge storage over an expanded potential range .

properties

IUPAC Name

(4-phenylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-6,8H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFCFXIJQPKFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenylthiophen-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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